
三对甲苯胺
描述
Tri-p-tolylamine, also known as N,N,N-Tri(4-methylphenyl)amine, is an organic compound with the molecular formula (CH₃C₆H₄)₃N. It is a derivative of triphenylamine where the phenyl groups are substituted with methyl groups at the para positions. This compound is known for its applications in organic electronics and as a building block in organic synthesis .
科学研究应用
Tri-p-tolylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and organic electronic materials.
准备方法
Synthetic Routes and Reaction Conditions
Tri-p-tolylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, tri-p-tolylamine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality .
化学反应分析
Types of Reactions
Tri-p-tolylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of tri-p-tolylamine.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of tri-p-tolylamine.
作用机制
The mechanism of action of tri-p-tolylamine involves its ability to donate electrons due to the presence of the nitrogen atom. This electron-donating property makes it a useful compound in organic electronics and as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with electrophilic species and participation in redox reactions .
相似化合物的比较
Similar Compounds
Triphenylamine: Similar structure but without methyl substitutions.
Tri-o-tolylamine: Similar structure but with methyl groups at the ortho positions.
Tri-m-tolylamine: Similar structure but with methyl groups at the meta positions.
Uniqueness
Tri-p-tolylamine is unique due to the specific positioning of the methyl groups at the para positions, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic light-emitting diodes (OLEDs) and other organic electronic devices .
属性
IUPAC Name |
4-methyl-N,N-bis(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUIABODWXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061573 | |
| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-53-1 | |
| Record name | Tri-p-tolylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-di-p-tolyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-N,N-bis(4-methylphenyl)benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD3W5YWX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tri-p-tolylamine?
A1: Tri-p-tolylamine has the molecular formula C21H21N and a molecular weight of 287.40 g/mol.
Q2: What spectroscopic techniques are used to characterize tri-p-tolylamine?
A2: Researchers utilize a range of spectroscopic techniques to characterize tri-p-tolylamine, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []
Q3: How does the structure of the polymer host influence the hole mobility of tri-p-tolylamine?
A3: Studies have shown that the composition of the host polymer significantly impacts the hole mobility of tri-p-tolylamine. For instance, in tri-p-tolylamine-doped polymers, the mobility can vary by over two orders of magnitude depending on the polymer's nature. This influence is primarily attributed to the prefactor μ0, which is related to the ionization potential of the host polymer and influences the wave-function overlap factor. []
Q4: How do polar additives affect the charge transport properties of tri-p-tolylamine doped polymers?
A4: The addition of even small amounts of polar additives, such as t-amylphthalonitrile (TAP), can drastically reduce the hole mobility in tri-p-tolylamine doped polystyrene. This effect is primarily linked to the concentration and dipole moment of the additive, with larger dipole moments causing more significant mobility reductions. [, ]
Q5: What causes photofatigue in organic photoreceptors containing tri-p-tolylamine?
A5: Exposure to ultraviolet (UV) radiation can lead to photofatigue in organic photoreceptors incorporating tri-p-tolylamine. This effect is related to the photochemistry and photophysics of the triarylamine transport layers. The addition of phthalic anhydride can enhance stability against UV degradation. []
Q6: How does the morphology of tri-p-tolylamine-based composites impact their charge transport properties?
A6: The morphology of tri-p-tolylamine-based composites, specifically those used as charge transport layers, plays a crucial role in their performance. Researchers are actively investigating how factors like film formation and processing conditions influence the arrangement of tri-p-tolylamine molecules within the composite and, consequently, its charge transport efficiency. []
Q7: How does tri-p-tolylamine act as a catalyst in specific reactions?
A7: While tri-p-tolylamine is primarily recognized for its role in charge transport, its redox activity allows it to participate in catalytic processes. For instance, in the presence of cobalt(II) polypyridyl complexes, tri-p-tolylamine acts as a reversible quencher in photocatalytic CO2 reduction reactions, facilitating electron transfer processes essential for the reaction. []
Q8: How is computational chemistry used to study tri-p-tolylamine?
A8: Computational methods, particularly density functional theory (DFT), are employed to model tri-p-tolylamine and predict its properties. By optimizing the geometries of the neutral, cationic, and anionic states of tri-p-tolylamine and related compounds, researchers can estimate key parameters like ionization potential, electron affinity, and reorganization energies. These calculations offer insights into charge carrier transport mechanisms and guide the design of more efficient organic electronic devices. []
Q9: How does tri-p-tolylamine behave under electrochemical conditions?
A10: Tri-p-tolylamine exhibits distinct electrochemical behavior. It undergoes reversible one-electron oxidation to form a stable radical cation. The oxidation potential of tri-p-tolylamine is influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. [, ]
Q10: What is the role of tri-p-tolylamine in electrogenerated chemiluminescence (ECL)?
A11: Tri-p-tolylamine is a well-studied compound in ECL, often employed as a model donor molecule. Its radical cation participates in electron transfer reactions with radical anions of various acceptor molecules, resulting in light emission. The energy of this emitted light correlates with the redox potentials of both the donor and acceptor molecules involved. [, , , ]
Q11: How is tri-p-tolylamine used in photoreceptors?
A13: Tri-p-tolylamine is employed as a hole transport material in organic photoreceptors, crucial components in devices like photocopiers and laser printers. Its ability to efficiently transport positive charges (holes) under illumination enables the conversion of light into electrical signals. []
Q12: What are the potential applications of tri-p-tolylamine in organic electronics?
A14: Tri-p-tolylamine holds promise for a wide range of applications in organic electronics. Its ability to efficiently transport holes makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. [, ]
Q13: What are the ongoing research efforts related to tri-p-tolylamine?
A15: Current research on tri-p-tolylamine focuses on enhancing its properties and exploring new applications. Scientists are investigating new synthetic routes to produce tri-p-tolylamine derivatives with tailored properties. Additionally, efforts are underway to understand and control its self-assembly behavior for the development of novel materials with improved charge transport and optoelectronic characteristics. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


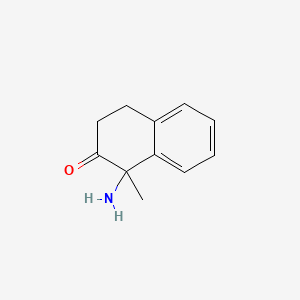

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)
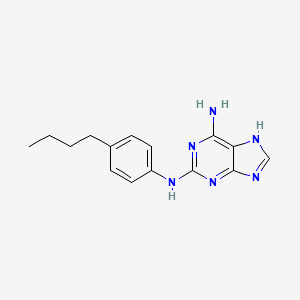

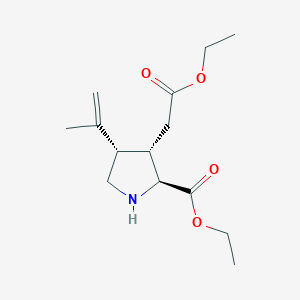
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

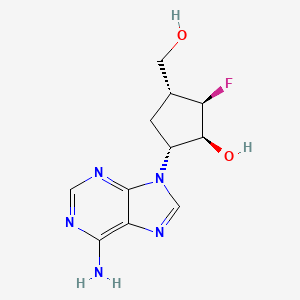
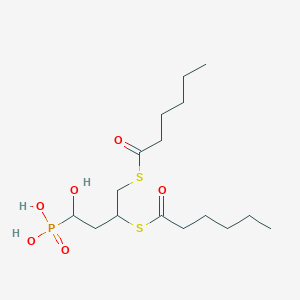
![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)


